Dicyclohexylamine 2-cyanoacrylate
Overview
Description
Dicyclohexylamine 2-cyanoacrylate: is a chemical compound with the molecular formula C16H26N2O2. It is known for its adhesive properties and is commonly used in various industrial applications. The compound is a derivative of cyanoacrylate, which is widely recognized for its rapid bonding capabilities.
Scientific Research Applications
Chemistry: Dicyclohexylamine 2-cyanoacrylate is used as a monomer in the synthesis of polymers with unique adhesive properties. These polymers are utilized in various applications, including coatings, sealants, and adhesives.
Biology: In biological research, this compound is used to create biocompatible adhesives for medical applications, such as wound closure and surgical sealants.
Medicine: The compound’s adhesive properties make it suitable for use in medical devices and drug delivery systems. It is also explored for its potential in tissue engineering and regenerative medicine.
Industry: this compound is widely used in the electronics industry for bonding components and in the automotive industry for assembling parts.
Safety and Hazards
Dicyclohexylamine 2-cyanoacrylate is considered hazardous. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
It is known that cyanoacrylates, a group to which dicyclohexylamine 2-cyanoacrylate belongs, are commonly used as adhesives . They interact with tissues, forming bonds that hold wound edges together .
Mode of Action
Cyanoacrylates, including this compound, are known to polymerize rapidly in the presence of water, forming strong adhesive bonds . This property allows them to effectively bind tissue together, aiding in wound healing .
Biochemical Pathways
The oxidation of cyclohexylamine, a component of this compound, has been studied . This process involves the conversion of cyclohexylamine to cyclohexanone and cyclohexanone oxime .
Pharmacokinetics
It is known that cyanoacrylates polymerize rapidly upon contact with body fluids, which could influence their bioavailability .
Result of Action
Cyanoacrylates are known to form strong adhesive bonds upon polymerization, which can aid in wound healing .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water can trigger the rapid polymerization of cyanoacrylates . Additionally, the temperature and pH of the environment could potentially influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Dicyclohexylamine 2-cyanoacrylate plays a crucial role in biochemical reactions, particularly as an inhibitor of spermidine synthase. This enzyme is involved in the biosynthesis of polyamines, which are essential for cell growth and differentiation. The interaction between this compound and spermidine synthase is characterized by reversible inhibition, leading to a decrease in spermidine levels and an increase in putrescine levels . Additionally, this compound interacts with other enzymes such as ornithine decarboxylase and arginine decarboxylase, influencing their activities during the cell cycle .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in Helianthus tuberosus tuber cells, this compound affects the activities of key biosynthetic enzymes, leading to changes in polyamine content during the cell cycle . This compound also exhibits antibacterial activity by inhibiting spermidine synthase, which impacts the growth of certain bacterial strains .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting spermidine synthase, this compound reduces the synthesis of spermidine, a polyamine crucial for cell proliferation . This inhibition leads to an accumulation of putrescine and a decrease in spermidine levels, affecting various cellular processes. Additionally, this compound interacts with other enzymes such as ornithine decarboxylase and arginine decarboxylase, modulating their activities during the cell cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions and exhibits significant antibacterial activity . During the cell cycle of Helianthus tuberosus tuber cells, this compound shows a peak of accumulation at 12 hours, with its effects on polyamine content and enzyme activities observed at different time points . Long-term effects on cellular function include changes in polyamine levels and enzyme activities, which decline during cell division .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving honey bees, this compound exhibited a statistically significant risk of mortality at higher doses . This compound is also known to be more stable than fumagillin in honey, raising concerns about its potential impact on bee health and food safety . Threshold effects and toxic or adverse effects at high doses should be carefully considered in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to polyamine biosynthesis. It interacts with enzymes such as spermidine synthase, ornithine decarboxylase, and arginine decarboxylase, influencing their activities and affecting polyamine levels . The inhibition of spermidine synthase by this compound leads to changes in metabolic flux and metabolite levels, particularly the accumulation of putrescine and the reduction of spermidine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is transported and distributed in a manner that affects its localization and accumulation . The stability and solubility of this compound in various solvents also play a role in its transport and distribution within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s interactions with targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its overall biochemical impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexylamine 2-cyanoacrylate can be synthesized through the reaction of dicyclohexylamine with 2-cyanoacrylic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The process involves the following steps:
Preparation of 2-cyanoacrylic acid: This is achieved through the Knoevenagel condensation of cyanoacetic acid with formaldehyde.
Reaction with dicyclohexylamine: The 2-cyanoacrylic acid is then reacted with dicyclohexylamine in the presence of a suitable catalyst to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Dicyclohexylamine 2-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: The compound can polymerize rapidly in the presence of moisture, forming long chains of polycyanoacrylate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form dicyclohexylamine and 2-cyanoacrylic acid.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Catalysts: Common catalysts used in the synthesis include bases such as sodium hydroxide or potassium carbonate.
Solvents: Organic solvents like acetone or ethyl acetate are often used to dissolve the reactants and facilitate the reaction.
Major Products Formed:
Polycyanoacrylate: Formed through polymerization.
Dicyclohexylamine and 2-cyanoacrylic acid: Formed through hydrolysis.
Comparison with Similar Compounds
Ethyl cyanoacrylate: Another cyanoacrylate derivative with similar adhesive properties but different chemical structure.
Methyl cyanoacrylate: Known for its rapid bonding capabilities and used in various industrial applications.
Butyl cyanoacrylate: Used in medical applications due to its biocompatibility.
Uniqueness: Dicyclohexylamine 2-cyanoacrylate is unique due to its specific chemical structure, which imparts distinct adhesive properties and makes it suitable for specialized applications in both industrial and medical fields.
Properties
IUPAC Name |
2-cyanoprop-2-enoic acid;N-cyclohexylcyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNPAIJSVOOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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